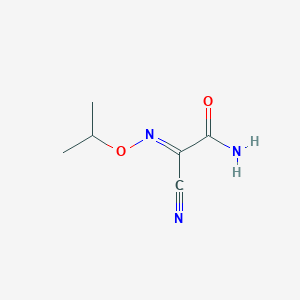

(2E)-2-Cyano-2-(isopropoxyimino)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

(1E)-2-amino-2-oxo-N-propan-2-yloxyethanimidoyl cyanide |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)11-9-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)/b9-5+ |

InChI Key |

RIDCQPROQDTTGV-WEVVVXLNSA-N |

Isomeric SMILES |

CC(C)O/N=C(\C#N)/C(=O)N |

Canonical SMILES |

CC(C)ON=C(C#N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2e 2 Cyano 2 Isopropoxyimino Acetamide and Its Analogs

Direct Synthetic Routes and Optimization

The direct synthesis of (2E)-2-Cyano-2-(isopropoxyimino)acetamide and its analogs is primarily achieved through a two-step process involving the formation of a 2-cyano-2-hydroxyiminoacetamide intermediate, followed by alkylation to introduce the isopropoxy group. Optimization of this route is critical for maximizing yield and ensuring the correct stereochemistry.

The formation of the C=N double bond of the oxime ether is a pivotal step in the synthesis. This can be approached through direct condensation or, more commonly, through the creation of an oxime intermediate which is subsequently alkylated.

The foundational step in the most common synthetic route is the formation of the oxime precursor, 2-cyano-2-hydroxyiminoacetamide. This is typically achieved through the nitrosation of 2-cyanoacetamide (B1669375). The reaction involves treating 2-cyanoacetamide with a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid like acetic acid. google.com A key finding has shown that using less than a stoichiometric amount of acid can prevent low yields and undesirable cyclization of the product, leading to high yields of the 2-cyano-2-hydroxyiminoacetamide salt. google.com This salt can often be used in the subsequent alkylation step without needing isolation. google.com

The general reaction is as follows:

While direct condensation of a corresponding carbonyl compound with an O-substituted hydroxylamine (B1172632) is a known method for forming oxime ethers, the nitrosation of an active methylene (B1212753) compound like 2-cyanoacetamide is a more prevalent and efficient strategy for this particular class of molecules. acs.org

The second critical step is the O-alkylation of the 2-cyano-2-hydroxyiminoacetamide intermediate to yield the final isopropoxyimino product. This reaction proceeds via the formation of an oxime anion (oximate), which then acts as a nucleophile, attacking an isopropylating agent. google.comnih.gov This method is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The process involves two key stages:

Formation of the Oxime Anion : The oxime precursor is treated with a base to deprotonate the hydroxyl group, forming the nucleophilic oximate salt. A range of bases can be employed, with strong bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in an appropriate solvent being particularly effective. nih.gov

Nucleophilic Substitution : The oximate anion is then reacted with an isopropylating agent. Common agents include isopropyl bromide, isopropyl iodide, or diisopropyl sulfate. The reaction is a classic SN2 substitution, where the oximate displaces the leaving group on the isopropyl agent.

The reaction can be significantly influenced by the choice of reagents and conditions. For instance, using a super base system like pulverized KOH in dimethyl sulfoxide (B87167) (DMSO) has been shown to facilitate the synthesis of various oxime ethers at room temperature with high yields, even when using less reactive alkyl chlorides. nih.gov The addition of a catalyst, such as potassium iodide (KI), can increase the reaction rate when using alkyl chlorides by forming a more reactive alkyl iodide in situ. nih.gov

| Base/Solvent System | Alkylating Agent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Pulverized KOH / DMSO | Alkyl Chlorides, Bromides | Room Temperature | High | nih.gov |

| NaH / DMF | Alkyl Halides | Varies | Good to High | nih.gov |

| K₂CO₃ / Acetone or DMF | Alkyl Halides | Reflux | Moderate to High | nih.gov |

| NaOH(aq) / Toluene | Alkyl Halides | Varies | Good | nih.gov |

A significant challenge in the synthesis of this compound is controlling the stereochemistry around the C=N double bond to selectively obtain the desired (E)-isomer. The formation of (E) and (Z) isomers is possible, and the ratio is highly dependent on the synthetic pathway and reaction conditions.

Achieving high stereoselectivity requires careful consideration of the reaction mechanism. In many related syntheses, the (E)-isomer is preferentially formed. For example, the synthesis of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles showed high regioselectivity, yielding the (E) isomer. mdpi.comnih.gov This selectivity is often attributed to the thermodynamic stability of the final product. The (E) configuration typically minimizes steric hindrance between the substituents on the nitrogen and carbon atoms of the imino group, making it the more stable isomer. Synthetic strategies are therefore often designed to allow for thermodynamic equilibrium to be reached, favoring the (E) product.

Several factors can be manipulated to influence the E/Z ratio and maximize the yield of the (2E) isomer.

Steric Hindrance : The primary factor favoring the (E) isomer is steric repulsion. In the (Z) configuration of 2-Cyano-2-(isopropoxyimino)acetamide, the relatively bulky isopropoxy group and the amide group would be positioned on the same side of the C=N double bond, leading to significant steric strain. The (E) configuration places these groups on opposite sides, resulting in a more stable, lower-energy molecule.

Reaction Temperature : Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for isomerization, allowing the reaction mixture to equilibrate to the most thermodynamically stable product. Therefore, conducting the alkylation at elevated temperatures can increase the proportion of the (E) isomer.

Solvent Polarity : The solvent can influence the transition state of the alkylation and the relative stability of the (E) and (Z) isomers. The precise effect is system-dependent, but polar aprotic solvents like DMF and DMSO are commonly used for O-alkylation of oximes. nih.gov

Base and Counter-ion : The choice of base and the resulting counter-ion (e.g., Na⁺, K⁺) can affect the geometry of the intermediate oximate salt. Coordination of the metal cation with the oxygen and nitrogen atoms can influence the direction of alkylation, thereby affecting the stereochemical outcome. missouri.edu

Photochemical Isomerization : In cases where a mixture of isomers is obtained, it is sometimes possible to convert the undesired (Z)-isomer into the more stable (E)-isomer. Photochemically promoted stereochemical isomerization of oximes, often via visible-light-mediated energy transfer, is a known method to achieve this transformation. organic-chemistry.orgcore.ac.uk

| Factor | Influence on (2E) Isomer Formation | Rationale |

|---|---|---|

| Steric Effects | Strongly favors (E) isomer | Minimizes steric repulsion between the isopropoxy and amide groups. |

| Temperature | Higher temperature can increase (E) ratio | Allows for thermodynamic equilibration to the more stable isomer. |

| Solvent | Can influence transition state geometry | Affects the relative energies of the (E) and (Z) transition states and products. |

| Base/Counter-ion | Can influence nucleophilicity and attack trajectory | Coordination of the metal ion can create a specific geometry in the oximate intermediate. missouri.edu |

Tandem Reactions and One-Pot Synthesis Protocols

| Reactants | Reagents | Product | Yield |

| 2-bromobenzylamine, methyl cyanoacetate (B8463686), 2-amino-4-chloro-benzaldehyde | NaOH, ethanol (B145695) | 2-amino-N-(2-bromobenzyl)-7-chloroquinoline-3-carboxamide | 90% |

This efficient one-pot approach highlights a significant advancement in the synthesis of complex amides, providing a streamlined route to novel analogs.

Precursor-Based Synthesis and Building Block Approaches

The synthesis of this compound and its analogs often relies on the strategic use of key precursors and building blocks. This approach allows for the systematic construction of the target molecule by assembling smaller, well-defined chemical units.

The 2-cyano-2-oximino-acetamide scaffold is a critical intermediate in the synthesis of this compound and related compounds. This scaffold can be prepared by the reaction of cyanoacetic acid derivatives with amines to form 2-cyano-acetamides, which are then reacted with suitable nitrites. google.com The resulting 2-cyano-2-oximino-acetamide can then be alkylated to introduce the desired alkoxy group. google.comgoogle.com For example, 2-cyano-2-oximinoacetamide can be reacted with a base to form a salt, which is then treated with an alkylating agent to yield the final product. google.com

A process for preparing 2-cyano-2-hydroxyiminoacetamide salts involves reacting a 2-cyanoacetamide with a nitrite salt in the presence of a proton-donating acid and an aqueous solvent. google.com These salts can then undergo alkylation without isolation from the reaction mixture. google.com For instance, methylation can be achieved by adjusting the pH of the reaction mixture containing the sodium salt of 2-cyano-2-hydroxyiminoacetamide to 7-9 and adding dimethyl sulfate. google.com

Cyanoacetic acid and its derivatives are versatile building blocks in organic synthesis, including the preparation of this compound analogs. arkat-usa.orgresearchgate.net Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Cyanoacetic acid hydrazide is a particularly useful derivative of cyanoacetic acid for the synthesis of various heterocyclic compounds. arkat-usa.orgresearchgate.net It can be prepared by the reaction of ethyl cyanoacetate with hydrazine (B178648) hydrate. arkat-usa.orgnih.gov This hydrazide can act as a nucleophile at both the nitrogen and carbon atoms, allowing it to react with a wide range of electrophiles to form diverse heterocyclic systems. arkat-usa.orgresearchgate.net For example, it has been used in the synthesis of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov

Ethyl cyanoacetate is a widely used precursor in organic synthesis. orgsyn.orgresearchgate.netresearchgate.net It serves as a starting material for the production of cyanoacetic acid and its derivatives, including cyanoacetic acid hydrazide. arkat-usa.orgresearchgate.netnih.gov The esterification of cyanoacetic acid with ethanol can be used to produce ethyl cyanoacetate. researchgate.net Furthermore, ethyl cyanoacetate can be directly used in condensation reactions to form various heterocyclic compounds and other complex organic molecules. researchgate.nettubitak.gov.tr For instance, it can react with amines to produce N-substituted cyanoacetamides, which are valuable intermediates in the synthesis of numerous heterocyclic systems. tubitak.gov.tr

| Starting Material | Reagent | Product |

| Ethyl cyanoacetate | Hydrazine hydrate | Cyanoacetic acid hydrazide |

| Chloroacetic acid | Sodium cyanide, then ethanol/acid | Ethyl cyanoacetate |

| Arylamines | Ethyl cyanoacetate | N-Arylcyanoacetamides |

Utilization of Cyanoacetic Acid and Derivatives in Multistep Syntheses

Modern Catalytic and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and adherence to the principles of green chemistry. These approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

In the context of synthesizing cyanoacetamide derivatives, microwave-assisted organic synthesis has emerged as a valuable green chemistry tool. nih.gov This technique can significantly reduce reaction times and improve yields in reactions such as the Knoevenagel condensation for the synthesis of unsaturated 2-cyanoacetamide derivatives. nih.gov

Recent advancements in catalytic asymmetric synthesis have also introduced novel methods for the enantioselective cyanation of various substrates. frontiersin.orgnih.gov For example, a photoelectrocatalytic protocol has been developed for the enantioselective heteroarylcyanation of styrenes, employing a photoredox catalyst and a chiral electrocatalyst. frontiersin.orgnih.gov While not directly applied to the synthesis of this compound, these catalytic advancements demonstrate the potential for developing highly selective and efficient methods for introducing the cyano group, which could be adapted for the synthesis of chiral analogs.

Furthermore, the use of nanocatalysts is a growing area in green chemistry. For instance, ellagic acid-bonded magnetic nanoparticles have been used as a catalyst for the base-free Knoevenagel condensation to synthesize new derivatives of ethyl cyanoacetate, offering advantages such as high yield, short reaction time, and simplicity. oiccpress.com

Catalyst-Mediated Synthesis of Cyano-Oxime Systems

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of cyano-oxime systems like this compound, both organocatalysis and metal-catalyzed strategies have been explored.

Organocatalysis in Oxime Ether Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. In the context of oxime ether formation, organocatalysts can facilitate the O-alkylation of oximes under mild conditions. For instance, heteropolyacids such as H3PW12O40·xH2O have been effectively employed for the O-alkylation of various oximes with alcohols in green solvents like dimethyl carbonate. rsc.org This method is applicable to a broad range of substrates, including aromatic and aliphatic ketoximes and aldoximes, affording high yields of the corresponding oxime ethers. rsc.org The reaction is believed to proceed through a carbocation mechanism, where the catalyst facilitates the formation of a reactive intermediate from the alcohol, which is then trapped by the oxime. rsc.org

While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalytic O-alkylation suggest a viable pathway. A potential route would involve the reaction of 2-cyano-2-hydroxyiminoacetamide with isopropanol (B130326) in the presence of a suitable organocatalyst.

Table 1: Examples of Organocatalyzed O-Alkylation of Oximes

| Oxime Substrate | Alcohol | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Ketoxime | Benzyl Alcohol | H3PW12O40·xH2O | Dimethyl Carbonate | up to 98% | rsc.org |

| Aliphatic Aldoxime | Allylic Alcohol | H3PW12O40·xH2O | Dimethyl Carbonate | High | rsc.org |

Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While extensively used for C-C and C-N bond formation, their application in the synthesis of oxime ethers (C-O bond formation) is also an area of growing interest. Palladium-catalyzed O-arylation of hydroxylamine equivalents has been reported, providing access to O-arylhydroxylamines which are precursors to oxime ethers. organic-chemistry.org Although this method focuses on arylation, it highlights the potential of metal catalysts to facilitate the formation of the N-O-C linkage.

For the synthesis of this compound, a metal-catalyzed coupling strategy would likely involve the reaction of a salt of 2-cyano-2-hydroxyiminoacetamide with an isopropyl electrophile, such as isopropyl halide or tosylate, in the presence of a suitable metal catalyst. The synthesis of the precursor, the sodium salt of 2-cyano-2-oximinoacetamide, can be achieved by reacting cyanoacetamide with isoamyl nitrite in the presence of sodium ethoxide, with reported yields of up to 89%. google.com Subsequent alkylation is a key step to obtain the final product.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purities. nih.gov This technique has been successfully applied to the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds and cyanoacetamide derivatives. jchps.comijpcbs.comresearchgate.net

In the context of synthesizing analogs of this compound, MAOS can be employed for various reaction steps. For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, with yields increasing from the 66-76% range to 72-82%. jchps.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide Derivatives

| Substituent | Conventional Yield (%) | MAOS Yield (%) | Reference |

|---|---|---|---|

| 4-methoxyphenyl | 73 | 78 | jchps.com |

| 4-chlorophenyl | 75 | 80 | jchps.com |

| 2-hydroxyphenyl | 66 | 72 | jchps.com |

| thiophen-2-yl | 76 | 82 | jchps.com |

Ultrasound-Activated Reactions (USAR)

The use of ultrasound in chemical reactions, known as sonochemistry, provides a unique form of energy for promoting chemical transformations. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. organic-chemistry.org This can lead to enhanced reaction rates, higher yields, and milder reaction conditions. nih.gov

Ultrasound has been effectively used to promote the synthesis of oximes and their derivatives. For example, the condensation of aldehydes and ketones with hydroxylamine hydrochloride can be efficiently catalyzed by a basic ionic liquid under ultrasound irradiation, resulting in shorter reaction times and higher yields compared to conventional methods. nih.gov While the direct application of USAR for the O-isopropylation of 2-cyano-2-hydroxyiminoacetamide is not widely reported, the proven efficacy of this technique in related transformations suggests its potential. The synthesis of various hydrazine carboxamides and other heterocyclic compounds has been shown to be significantly accelerated with higher yields under ultrasonic conditions compared to conventional stirring. nih.gov

Table 3: Comparison of Conventional Stirring vs. Ultrasound-Activated Synthesis of N-(4-fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide

| Method | Solvent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Stirring (40 °C) | H2O:Glycerol (6:4) | 60 min | 72 | nih.gov |

| Ultrasound | H2O:Glycerol (6:4) | 5 min | 94 | nih.gov |

Solvent-Free or Low-Solvent Reaction Conditions

The development of solvent-free or low-solvent reaction conditions is a key goal of green chemistry, aiming to reduce waste and environmental impact. Many microwave-assisted and ultrasound-promoted reactions can be performed under these conditions. The direct absorption of energy by the reactants in MAOS often eliminates the need for a solvent to heat the reaction mixture. Similarly, the intense mixing and energy transfer in USAR can facilitate reactions in the absence of a solvent or in greener solvent systems like water-glycerol mixtures. nih.gov The synthesis of ethenzamide via O-alkylation has been successfully carried out under solvent-free conditions, showcasing the feasibility of this approach for related transformations. mdpi.com

The synthesis of this compound and its analogs under solvent-free conditions could offer significant advantages in terms of simplified workup procedures and reduced environmental footprint. For instance, the O-alkylation of salicylamide (B354443) with ethyl iodide has been performed without any solvent, demonstrating the potential for applying this methodology to the O-isopropylation of 2-cyano-2-hydroxyiminoacetamide. mdpi.com

Chemical Reactivity, Mechanistic Insights, and Derivatization

Electrophilic and Nucleophilic Characteristics of Functional Groups

The molecule's reactivity is governed by the polarized nature of its functional groups. The carbon-nitrogen triple bond of the cyano group, the carbonyl group of the amide, and the carbon-nitrogen double bond of the imine are all key centers of reactivity.

Reactivity of the Cyano Group in Cycloaddition and Addition Reactions

The cyano (nitrile) group is a versatile functional group in organic synthesis. Its carbon-nitrogen triple bond can participate in various reactions, acting as an electrophile or as a component in cycloadditions. ebsco.com The electron-withdrawing nature of the adjacent isopropoxyimino and amide groups enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. nih.gov

In the context of cycloaddition reactions, the nitrile group can function as a dipolarophile. For instance, in [3+2] cycloadditions with azides, the cyano group can react to form tetrazole rings. While specific studies on (2E)-2-Cyano-2-(isopropoxyimino)acetamide are not prevalent, analogous reactions with compounds containing activated cyano groups, such as 2-cyanoacetamidines, demonstrate the feasibility of such transformations. beilstein-journals.org In these reactions, a base-catalyzed mechanism often leads to the formation of a heterocyclic system. beilstein-journals.org

Addition reactions to the nitrile group are also a key aspect of its reactivity. Nucleophiles such as Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile, which upon hydrolysis, can yield ketones. libretexts.org

Table 1: Potential Reactions Involving the Cyano Group

| Reaction Type | Reagent Class | Potential Product | Mechanistic Role of Cyano Group |

|---|---|---|---|

| [3+2] Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazole derivatives | Dipolarophile |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Ketones (after hydrolysis) | Electrophile |

| Reduction | Hydride reagents (e.g., LiAlH4) | Primary amines | Electrophile |

| Hydrolysis | Acid or Base | Carboxylic acids | Electrophile |

Ambident Nucleophilicity of the Amide and Active Methylene (B1212753) Groups

The term "ambident nucleophile" refers to a nucleophile that has two distinct nucleophilic sites. The primary amide group in this compound exhibits this property. It can act as a nucleophile through either the nitrogen atom or the oxygen atom of the carbonyl group. Alkylation, for instance, can occur on the nitrogen to form N-alkylated products or on the oxygen to form an imidate ester, with the outcome often depending on reaction conditions such as the counter-ion and solvent.

While the specific molecule this compound lacks an active methylene group, its precursor, 2-cyanoacetamide (B1669375), is a classic example of a compound with a highly reactive methylene group. The acidity of the α-protons in 2-cyanoacetamide allows for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. researchgate.net The synthesis of the title compound itself likely proceeds from a precursor where this active methylene group is oximated.

Electrophilic Sites: Carbonyl and Nitrile Functions

The molecule possesses two primary electrophilic carbon centers: the carbonyl carbon of the amide and the nitrile carbon. nih.gov Both carbons are bonded to more electronegative atoms (oxygen and nitrogen, respectively), resulting in a partial positive charge that makes them targets for nucleophiles. libretexts.org

Carbonyl Carbon: The amide carbonyl is a classic electrophilic site. It can undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives like esters or acid chlorides. Strong nucleophiles or harsh reaction conditions are typically required for these transformations.

Nitrile Carbon: As previously discussed, the nitrile carbon is also electrophilic. Its reactivity is significantly enhanced by the adjacent electron-withdrawing groups. Nucleophilic attack on this carbon is a key step in nitrile hydrolysis, reduction, and the addition of organometallic reagents. libretexts.org The polarization of the C≡N bond makes this site readily available for reaction with various nucleophiles. libretexts.org

Stereospecific Reactivity of the (2E)-Isopropoxyimino Moiety

The "(2E)" designation in the compound's name is crucial, as it defines the stereochemistry of the oxime ether. In the (E) configuration, the isopropoxy group and the amide group are on opposite sides of the C=N double bond. This fixed geometry has significant implications for the molecule's reactivity.

Influence of (2E) Geometry on Reaction Pathways

The stereochemistry of an oxime ether can profoundly influence its chemical and biological properties. nih.gov The (2E) geometry of the isopropoxyimino group affects the steric and electronic environment around the adjacent reactive centers.

Steric Hindrance: The bulky isopropoxy group in the (E) configuration is positioned away from the amide functionality. This orientation may sterically shield one face of the molecule, directing the approach of incoming reagents to the less hindered face. In contrast, the (Z) isomer would place the isopropoxy group and the amide on the same side, potentially leading to different steric interactions and reaction outcomes. nih.gov

Electronic Effects: The orientation of the lone pairs on the oxygen and nitrogen atoms of the oxime ether can influence the electronic character of the π-system. This can affect the rates and regioselectivity of reactions at the cyano and amide groups. Studies on different (E) and (Z) isomers of oxime ethers have shown that the geometry can impact their activity and reactivity. nih.gov

Table 2: Comparison of Potential Reactivity in (E) vs. (Z) Isomers

| Feature | (2E)-Isomer (Title Compound) | Hypothetical (2Z)-Isomer |

|---|---|---|

| Steric Environment | Isopropoxy group is anti to the amide group. | Isopropoxy group is syn to the amide group. |

| Reagent Approach | May favor attack from the face opposite the isopropoxy group. | Steric hindrance from both isopropoxy and amide groups on one side. |

| Intramolecular Reactions | Less likely to facilitate intramolecular reactions between the isopropoxy and amide groups. | May allow for intramolecular interactions or cyclizations. |

Stereospecificity in Subsequent Transformations

A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The fixed (2E) geometry of the isopropoxyimino group can lead to stereospecific outcomes in reactions that create new stereocenters.

For example, if a reduction of the C=N bond were to occur, the pre-existing (E) geometry would influence the diastereoselectivity of the resulting amine product. The hydride reagent would likely approach from the less sterically hindered face, leading to a preferential formation of one diastereomer. This principle is a cornerstone of asymmetric synthesis, where existing stereochemistry is used to control the formation of new chiral centers. While a reaction may not be 100% stereospecific, the (2E) configuration would be expected to impart a significant diastereomeric bias. The catalytic reduction of oximes, for instance, is known to be influenced by the E/Z geometry of the starting material. researchgate.net

Formation of Complex Molecular Architectures and Heterocyclic Systems3.3.1. Cyclization Reactions with Diverse Nucleophiles3.3.1.1. Synthesis of Pyrazole and Isoxazole Derivatives3.3.1.2. Access to Pyrimidine and Triazine Ring Systems3.3.1.3. Annelation Reactions to Fused Heterocycles3.3.2. Michael Addition Reactions and Conjugate Additions3.3.3. Electrophilic Azo-Coupling Reactions

Without specific data for this compound, providing content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Cyclization Reactions with Diverse Nucleophiles

Directed Functionalization and Chemical Modifications

The unique arrangement of the cyano, isopropoxyimino, and acetamide (B32628) functionalities imparts a rich chemical profile to this compound. This allows for selective reactions targeting one group while preserving the others, a key strategy in synthetic organic chemistry.

Modifications at the Isopropoxyimino Group

The isopropoxyimino group, an oxime ether, is typically synthesized by the alkylation of a corresponding oxime precursor. google.comgoogle.com This synthetic route itself suggests a primary method for modification: varying the alkylating agent used with the parent oxime, 2-cyano-2-(hydroxyimino)acetamide, to generate a library of alkoxyimino derivatives.

Beyond synthesis, the isopropoxyimino ether linkage can undergo chemical cleavage under strong acidic conditions. While ethers are generally unreactive, treatment with potent hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the C–O bond. libretexts.orglibretexts.org

Acid-Catalyzed Cleavage: The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the isopropoxy group into a good leaving group (isopropanol). libretexts.org A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the carbon atom of the isopropoxy group via an Sₙ2 mechanism would yield an isopropyl halide and regenerate the parent oxime, 2-Cyano-2-(hydroxyimino)acetamide . If an excess of the hydrogen halide is used, the newly formed isopropanol (B130326) can be further converted into the corresponding isopropyl halide. libretexts.org

A summary of potential modifications starting from the parent oxime is presented in Table 1.

| Parent Compound | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Sodium 2-cyano-2-(hydroxyimino)acetamide | Dimethyl sulfate | NaOH (aq) | (2E)-2-Cyano-2-(methoxyimino)acetamide | google.com |

| Potassium 2-cyano-2-(methoxyimino)acetamide | N,N-diethylchloroacetamide | Tetrahydrofuran | N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide | google.com |

Transformations of the Acetamide Moiety

The acetamide functionality is a robust group but can be transformed under specific reaction conditions, primarily through hydrolysis or reduction.

Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed. evitachem.com Heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) would cleave the amide C-N bond. chemguide.co.uk This reaction yields (2E)-2-Cyano-2-(isopropoxyimino)acetic acid and ammonia (B1221849) (under acidic conditions, the ammonium (B1175870) salt would form; under basic conditions, ammonia gas is liberated). chemguide.co.uk This transformation is a standard method for converting amides to their corresponding carboxylic acids.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing amides to amines. While specific studies on this compound are not prevalent, the general reactivity of amides suggests that treatment with LiAlH₄ in an ethereal solvent would reduce the carbonyl group (C=O) to a methylene group (CH₂). This reaction would convert the acetamide moiety into an aminoethyl group, yielding 1-amino-2-cyano-2-(isopropoxyimino)ethane . It is important to note that LiAlH₄ can also reduce the cyano group, potentially leading to a mixture of products unless conditions are carefully controlled. chemistrysteps.com

Derivatization of the α-Cyano Substituent

The α-cyano group is arguably the most versatile handle for derivatization due to the reactivity of the carbon-nitrogen triple bond. researchgate.net It can readily participate in nucleophilic additions and cycloaddition reactions. evitachem.com

[3+2] Cycloaddition for Tetrazole Synthesis: One of the most significant reactions of organic nitriles is their [3+2] cycloaddition with azides to form tetrazole rings. nih.gov This reaction, often catalyzed by Lewis acids or conducted under elevated temperatures, provides a direct route to highly functionalized heterocyclic compounds. researchgate.netorganic-chemistry.org Reacting this compound with an azide (B81097) source, such as sodium azide (NaN₃) in the presence of an ammonium salt or a Lewis acid like zinc chloride, would likely yield 5-(1-(isopropoxyimino)-2-amino-2-oxoethyl)-1H-tetrazole . This transformation is a powerful tool in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. acs.org

| Nitrile Substrate | Azide Source & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Cyanoacetamide Derivatives | NaN₃, (CH₃)₃N·HCl, Toluene, 90 °C | 5-substituted 1H-tetrazoles | Excellent | acs.org |

| Aromatic Nitriles | NaN₃, ZnCl₂, H₂O, 100 °C | 5-Aryl-1H-tetrazoles | High | organic-chemistry.org |

| Aliphatic Nitriles | Trimethylsilyl azide (TMSN₃), Dibutyltin oxide | 5-Alkyl-1H-tetrazoles | Good-Excellent | nih.gov |

Hydrolysis of the Cyano Group: Similar to the acetamide group, the cyano group can also be hydrolyzed. The reaction proceeds in a stepwise manner, first yielding an amide and then a carboxylic acid. lumenlearning.comchemistrysteps.com Partial hydrolysis of the cyano group under controlled conditions could potentially yield a dicarboxamide intermediate. Complete hydrolysis under harsh acidic or basic conditions would convert the cyano group into a carboxylic acid. This reaction would compete with the hydrolysis of the primary acetamide moiety, potentially leading to a dicarboxylic acid derivative.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. chemistrysteps.comlibretexts.org This would convert the α-cyano substituent into an aminomethyl group, affording 3-amino-2-carbamoyl-2-(isopropoxyimino)propan-1-amine . As mentioned previously, the choice of reducing agent and reaction conditions is critical to achieve selectivity between the cyano and acetamide groups.

Advanced Spectroscopic and Crystallographic Elucidation of Structure and Bonding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule in solution. For (2E)-2-Cyano-2-(isopropoxyimino)acetamide, NMR studies are crucial for confirming the assigned structure and understanding its dynamic behavior.

Application in Stereochemical Assignment of (2E)-Isomer

The designation "(2E)" specifies the stereochemistry about the carbon-nitrogen double bond of the isopropoxyimino group. In the (2E)-isomer, the isopropoxy group and the cyano group are on opposite sides of the C=N double bond. This arrangement can be definitively confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE is observed between protons that are close in space, typically within 5 Å. For the (2E)-isomer, an NOE is expected between the methine proton of the isopropoxy group [-OCH(CH₃)₂] and the amide protons (-CONH₂). The absence of a significant NOE between the isopropoxy protons and the cyano group provides further evidence for the (E) configuration.

The ¹H and ¹³C NMR spectra provide characteristic signals for the isopropoxy and acetamide (B32628) moieties. The chemical shifts are influenced by the electronic environment of the nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C≡N | - | ~115 |

| >C=N- | - | ~145 |

| -C(=O)NH₂ | - | ~165 |

| -C(=O)NH₂ | ~7.0-8.0 (broad, 2H) | - |

| -O-CH(CH₃)₂ | ~4.5-5.0 (septet, 1H) | ~70 |

| -O-CH(CH₃)₂ | ~1.3-1.5 (doublet, 6H) | ~22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Conformational Analysis in Solution State

In solution, acyclic molecules like this compound can adopt various conformations due to rotation around single bonds. The primary bonds allowing for conformational flexibility are the C-C bond between the imino carbon and the carbonyl carbon, and the C-O bond of the isopropoxy group.

The preferred conformation in solution can be inferred from coupling constants and NOE data. The magnitude of three-bond coupling constants (³J) can provide information about dihedral angles. Furthermore, detailed NOE studies can reveal through-space proximities between different parts of the molecule, helping to build a model of the average solution-state conformation. It is expected that steric hindrance plays a significant role in determining the most stable conformation, likely one where the bulky isopropoxy group is oriented away from the acetamide group to minimize steric strain.

Dynamics of Internal Rotations and Bond Fluctuations

Variable-temperature NMR studies can provide insights into the dynamics of internal rotations. For instance, at low temperatures, the rotation around the C-C single bond might become slow enough on the NMR timescale to observe distinct signals for different conformers. The energy barrier for this rotation could then be calculated from the coalescence temperature of these signals.

While direct observation of bond fluctuations is beyond the scope of standard NMR, line broadening in the spectra can sometimes indicate dynamic processes occurring on an intermediate timescale. For a molecule like this compound, it is anticipated that internal rotations are relatively facile at room temperature, leading to sharp, averaged NMR signals.

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a static picture of the molecule, including bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Elucidation of Solid-State Molecular Architecture and Conformation

An SCXRD analysis of a suitable single crystal of this compound would unequivocally confirm the (E) configuration of the isopropoxyimino group. The analysis would also reveal the preferred conformation of the molecule in the solid state. It is expected that the core C-C(=N)-C(=O) framework will be nearly planar to maximize conjugation. The isopropoxy group will likely be oriented to minimize steric clashes with the rest of the molecule.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.1 |

Note: These are hypothetical values based on similar small organic molecules and would need to be determined experimentally.

The SCXRD data would also provide precise measurements of all bond lengths and angles, allowing for a detailed analysis of the molecular geometry.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound pack together in the crystal lattice is determined by a network of intermolecular interactions. The primary interaction is expected to be hydrogen bonding involving the amide group. The amide -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen (>C=O) and the nitrogen of the cyano group (-C≡N) can act as hydrogen bond acceptors.

These hydrogen bonds are likely to link the molecules into chains or sheets. For instance, pairs of molecules may form centrosymmetric dimers via N-H···O hydrogen bonds between their amide groups. These dimers could then be further linked into a three-dimensional network.

An extensive search for scientific literature and data pertaining to the chemical compound This compound has been conducted to generate an article based on the provided outline. The investigation aimed to find specific information on its coordination complexes, polymer structures, vibrational spectroscopy (FTIR and Raman), and electronic absorption and emission properties.

Despite a thorough search of chemical databases and scientific publications, no specific experimental or theoretical studies detailing the crystallographic, spectroscopic, or photophysical properties of this compound could be located. The search for data on its coordination chemistry and potential polymer structures was also unsuccessful.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, as the necessary research findings, data tables, and detailed analyses for this specific compound are not available in the public domain. Information on related, but structurally distinct, compounds exists but cannot be used to fulfill this request due to the strict requirement to focus solely on "this compound".

Therefore, the requested article cannot be generated at this time due to the absence of published research on this particular chemical compound.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

A thorough search of scientific literature and chemical databases was conducted to retrieve mass spectrometry data for the compound this compound. The objective was to detail its molecular integrity and characterize its fragmentation pathways.

Despite extensive searches, no specific experimental mass spectrometry data, including electron ionization (EI-MS) or other mass spectrometric techniques, for this compound has been found in the public domain. Consequently, an analysis of its molecular ion peak and a detailed description of its fragmentation patterns, along with corresponding data tables, cannot be provided at this time.

Scientific investigation into the mass spectral behavior of this specific compound appears to be unpublished or otherwise not readily accessible. Therefore, the elucidation of its gas-phase ion chemistry, which would include the identification of key fragments and rearrangement processes, remains an area for future experimental work.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the detailed analysis of (2E)-2-Cyano-2-(isopropoxyimino)acetamide's structure and properties.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational investigation is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this is typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-C | ~1.48 Å | |

| C≡N | ~1.15 Å | |

| C=N (oxime) | ~1.29 Å | |

| N-O | ~1.38 Å | |

| Bond Angle | O=C-C | ~121° |

| C-C-N (cyano) | ~178° | |

| C-C=N (oxime) | ~118° |

Note: The values presented are typical for similar functional groups and are subject to variation based on the computational method and basis set used.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the acetamide (B32628) and isopropoxyimino groups, particularly the oxygen and nitrogen atoms with lone pairs. The LUMO is likely to be distributed over the π-system of the cyano and carbonyl groups, which are strong electron-withdrawing groups. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are instrumental in predicting how the molecule will interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Cyanoxime Acetamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

Note: These are representative values for a related molecule, calculated using DFT (B3LYP/6-31G(d)). The actual values for this compound may differ.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for this purpose. The calculated chemical shifts for the protons and carbons in the isopropoxy group, the acetamide backbone, and the cyano group can be correlated with experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of the characteristic vibrational modes, such as the C=O stretch of the amide, the C≡N stretch of the nitrile, and the C=N stretch of the oxime.

Table 3: Predicted and Experimental Vibrational Frequencies for a Related Cyano-isonitrosoacetamide

| Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | 3400-3500 | ~3450 |

| C-H Stretch | 2900-3000 | ~2980 |

| C≡N Stretch | ~2250 | ~2245 |

| C=O Stretch | ~1700 | ~1680 |

Note: Experimental data is from a study on 2-cyano-2-isonitrosoacetamide. Predicted values are typical and may require scaling factors for better agreement with experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it ideal for studying larger molecules and complex reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to identify the structures of reactants, intermediates, transition states, and products.

The identification of transition states is particularly important as they represent the energy barrier that must be overcome for a reaction to proceed. The geometry and vibrational frequencies of the transition state can be calculated, with the presence of a single imaginary frequency confirming its identity. This information is crucial for understanding the kinetics of the reaction.

Energetic Profiles of Synthetic Pathways and Isomerization Processes

By calculating the energies of all stationary points along a reaction coordinate, an energetic profile, or reaction pathway diagram, can be constructed. This profile provides a quantitative measure of the activation energies and reaction enthalpies for each step in a synthetic pathway.

For the synthesis of this compound, different proposed routes can be computationally evaluated to determine the most energetically favorable pathway. Furthermore, the potential for isomerization, for instance, between the (E) and (Z) isomers of the isopropoxyimino group, can be investigated. DFT calculations can determine the energy barrier for this isomerization and the relative stabilities of the two isomers, providing insight into the conditions under which such a transformation might occur.

Table 4: Hypothetical Energetic Profile for the (E) to (Z) Isomerization of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| (E)-Isomer (Reactant) | 0.0 |

| Transition State | +25.0 |

Note: This is a hypothetical profile based on typical isomerization barriers for similar compounds. The actual values would require specific DFT calculations.

Analysis of Active Sites and Interaction Points

The identification of active sites and interaction points is crucial for understanding the chemical reactivity and potential biological activity of a molecule. In the case of cyanoacetamide derivatives, computational methods such as Molecular Electrostatic Potential (MEP) and Fukui functions are employed to delineate these regions.

For instance, studies on compounds like 2-cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) have utilized Density Functional Theory (DFT) to map their MEP surfaces. researchgate.net These maps visually represent the electrostatic potential on the electron density surface, where regions of negative potential (typically colored in shades of red) indicate electrophilic attack susceptibility and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, areas of positive potential (colored in blue) are susceptible to nucleophilic attack and are generally found around hydrogen atoms.

The active sites in cyanoacetamide derivatives are typically centered around the cyano (-C≡N), acetamide (-C(O)NH-), and any associated imino (-C=N-) or alkoxy (-O-R) groups. The nitrogen and oxygen atoms, with their high electronegativity, constitute the primary points for electrophilic interaction. The hydrogen atoms of the amide group can act as hydrogen bond donors, a critical interaction in biological systems.

Fukui functions further refine this analysis by quantifying the reactivity of different atomic sites. These functions help in identifying the most probable sites for nucleophilic and electrophilic attacks, providing a more detailed picture of the molecule's interaction potential. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and the mapping of the potential energy surface (PES) are therefore essential computational investigations.

For molecules with restricted rotation, such as those containing double bonds like the (E) isomer of an imino acetamide, the energy barrier to interconversion between isomers (e.g., E to Z) is a significant parameter. While specific data for this compound is unavailable, studies on similar compounds with imine or oxime functionalities often reveal substantial energy barriers for such transformations. For example, in related nitrone compounds, the rotation about the C=N bond can have barriers that are computationally determined through relaxed potential energy scans. chemrxiv.org These barriers are influenced by the steric hindrance and electronic effects of the substituent groups. A higher energy barrier indicates greater stability of the specific isomer under normal conditions.

Beyond the E/Z isomerism at the C=N bond, rotation around single bonds within the molecule gives rise to various rotational isomers (rotamers). For a compound like this compound, key rotational points would include the C-C bond connecting the cyano and imino groups, the N-O bond of the isopropoxyimino group, and the C-O bond within the isopropoxy group.

Computational studies on related acetamide isomers have shown that different conformers can have varying degrees of stability. researchgate.netsemanticscholar.org The relative energies of these rotamers are determined by factors such as steric clash, intramolecular hydrogen bonding, and dipole-dipole interactions. The most stable conformer corresponds to the global minimum on the potential energy surface. The stability of different conformers of related molecules like acetamide has been a subject of detailed computational analysis. chemrxiv.orgresearchgate.netsemanticscholar.org

The following table illustrates hypothetical relative energies for different rotamers of a generic cyanoacetamide derivative, based on typical findings in computational studies.

| Rotamer | Dihedral Angle(s) | Relative Energy (kJ/mol) |

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 5.20 |

| C | 120° (anti-clinal) | 8.50 |

| D | 0° (syn-periplanar) | 15.00 |

This is a representative table. Actual values would require specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their behavior in solution or condensed phases and their potential for intermolecular interactions.

The functional groups present in this compound, such as the cyano, amide, and isopropoxyimino moieties, have the potential for various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can lead to self-assembly into larger ordered structures. While specific studies on the self-assembly of this particular compound are not documented, research on similar molecules highlights the importance of hydrogen bonding in forming stable dimeric or polymeric structures. researchgate.net MD simulations can be employed to investigate the likelihood and nature of such self-assembly processes by simulating a system with multiple molecules and observing their collective behavior.

The following table summarizes the types of intermolecular interactions possible for a cyanoacetamide derivative.

| Interaction Type | Donor/Acceptor Groups | Potential Role |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Cyano N (acceptor), Imino N (acceptor), Alkoxy O (acceptor) | Dimerization, crystal packing, solvent interaction |

| Dipole-Dipole | Cyano group, Carbonyl group, Imino group | Molecular alignment, bulk material properties |

| van der Waals | Entire molecule, particularly the isopropoxy group | Non-specific packing and cohesion |

Role As a Key Synthetic Building Block and Precursor in Specialized Applications

Strategic Intermediate in Complex Organic Synthesis

The cyanoacetamide framework is a well-established synthon in organic chemistry, prized for its multiple reactive sites that can be selectively targeted to build diverse molecular structures.

Cyanoacetamide derivatives are extensively used as precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. ekb.egresearchgate.netnih.gov The reactivity of the cyanoacetamide moiety, possessing both nucleophilic and electrophilic centers, allows it to undergo cyclization reactions with various bidentate reagents. ekb.eg

While specific literature detailing the reactions of (2E)-2-Cyano-2-(isopropoxyimino)acetamide is not extensively documented, the general reactivity of its chemical class suggests its high potential in this area. Analogous cyanoacetamide compounds are routinely used to synthesize heterocycles such as:

Pyridine and Pyrimidine Derivatives : Through condensation and cyclization reactions. ekb.egmdpi.com

Thiophene (B33073) Derivatives : Via reactions involving elemental sulfur, such as the Gewald reaction. mdpi.comresearchgate.net

Thiazole and Pyrazole Rings : By reacting with appropriate sulfur- or nitrogen-containing reagents. ekb.egmdpi.com

The synthetic pathways often depend on regioselective attack and/or cyclization involving the cyanoacetamido moiety. mdpi.com The presence of the active methylene (B1212753) group, the amide nitrogen, the carbonyl carbon, and the cyano group provides multiple avenues for constructing these ring systems. ekb.egresearchgate.net

The inherent functionality of the cyanoacetamide core makes it an ideal starting material for building complex molecules with multiple functional groups. The strategic placement of the cyano, carbonyl, and imino groups allows for sequential or one-pot reactions to introduce new functionalities. For instance, related N-substituted cyanoacetamide derivatives have been used as key intermediates in the synthesis of complex hybrid molecules, such as pyrazolone-thiadiazole systems. mdpi.com The Knoevenagel condensation of the active methylene group with aldehydes is a common strategy to produce α,β-unsaturated derivatives, which are themselves versatile intermediates for further transformations. researchgate.netnih.gov

Precursor in the Development of Agrochemical Intermediates

The structural motifs present in this compound are found in several commercially important agrochemicals, particularly fungicides.

Closely related analogues, such as 2-cyano-2-hydroxyiminoacetamide and 2-cyano-2-(ethoxyimino)acetamide, are known to be valuable intermediates in the production of agricultural fungicides. evitachem.comgoogle.com A common synthetic route involves the nitrosation of cyanoacetamide to produce a 2-cyano-2-hydroxyiminoacetamide salt. google.com This intermediate can then be readily alkylated to introduce the desired alkoxy group.

For the synthesis of this compound, the sodium salt of 2-cyano-2-hydroxyiminoacetamide would be reacted with an isopropylating agent, such as isopropyl bromide or isopropyl sulfate. This resulting compound serves as a crucial building block for more complex fungicidal molecules.

The systematic modification of the this compound structure allows for the study of structure-property relationships, which is crucial for optimizing compounds for industrial applications. While most structure-activity relationship (SAR) studies focus on biological performance, the investigation of non-biological properties is equally important for process development and formulation.

Computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can be employed to investigate how structural changes impact physicochemical properties. semanticscholar.org For example, by varying the alkoxy group (e.g., from methoxy (B1213986) to isopropoxy), researchers can study the effects on:

Crystal Packing : Understanding intermolecular interactions like hydrogen bonds, which influence crystal stability, density, and morphology. semanticscholar.org

Reactivity : Analyzing Fukui functions and electrophilicity to predict the most reactive sites for subsequent synthetic steps. semanticscholar.org

Solubility and Stability : How changes in the alkyl chain affect solubility in different solvents and thermal stability, which are critical parameters for manufacturing and formulation.

Applications in Coordination Chemistry

The oxime group (C=N-O) is an excellent ligand for coordinating with metal ions. The precursor molecule, 2-cyano-2-hydroxyiminoacetamide (or 2-cyano-2-isonitrosoacetamide), demonstrates a rich coordination chemistry, forming stable complexes with various metal ions, including silver(I), copper(II), and nickel(II). nih.govresearchgate.net

The deprotonated ligand can act as a bidentate or bridging ligand. In some silver(I) complexes, the anion exhibits a combination of chelate and bridging functions, leading to the formation of 2D coordination polymers with significant argentophilic (Ag-Ag) interactions. nih.gov

Studies on the copper(II) and nickel(II) complexes of 2-cyano-2-hydroxyiminoacetamide have revealed that the fully deprotonated ligand molecules coordinate to the metal center. researchgate.net X-ray crystallographic analysis of the copper(II) complex shows that the ligands bind in a trans configuration. This coordination behavior is notable because similar ligands typically adopt a cis-coordination stabilized by internal hydrogen bonds, a feature absent in this case. researchgate.net The isopropoxyimino derivative is expected to exhibit similar, though modified, coordinating abilities, with the isopropyl group potentially influencing the steric and electronic properties of the resulting metal complexes.

Below are the structural details for the related copper(II)-2-cyano-2-(hydroxyimino)acetamide complex. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Cu—N(2) | 1.895(2) | N(2)—Cu—N(2) | 180.0 |

| Cu—N(1) | 2.056(2) | N(2)—Cu—N(1) | 81.60(8) |

| N(2)—Cu—N(1) | 98.40(8) | ||

| N(1)—Cu—N(1) | 180.0 |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the role of This compound as a key synthetic building block and precursor in the specialized applications of ligand design, coordination polymers, and gas sensing.

The requested article sections are:

Exploration in Gas Sensing Applications (e.g., metal cyanoximate complexes)

Detailed searches for "this compound" in relation to these topics did not yield any specific research findings, data tables, or detailed discussions.

While research exists for structurally related cyanoxime compounds, such as 2-Cyano-2-isonitrosoacetamide, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these related molecules. The specific influence of the isopropoxy group on the coordination chemistry and potential applications in gas sensing for this particular compound does not appear to be documented in the accessible literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the provided outline and focuses exclusively on "this compound".

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic routes to compounds structurally related to (2E)-2-Cyano-2-(isopropoxyimino)acetamide often rely on conventional batch processes. Future research could focus on developing more efficient and selective syntheses. This would likely involve the exploration of catalytic systems, such as phase-transfer catalysis or organocatalysis, to improve reaction rates and minimize side-product formation. Microwave-assisted organic synthesis (MAOS) presents another avenue, potentially reducing reaction times from hours to minutes and improving yields for the synthesis of cyanoacetamide derivatives. nih.gov The development of a highly stereoselective synthesis would also be a significant advancement, ensuring the exclusive formation of the (E)-isomer.

| Potential Synthetic Improvement | Anticipated Advantage | Relevant Modern Technique |

| Increased Reaction Rate | Reduced energy consumption and higher throughput | Microwave-Assisted Synthesis |

| Enhanced Stereoselectivity | Pure (E)-isomer product, avoiding costly purification | Chiral catalysts, optimized reaction conditions |

| Improved Atom Economy | Less waste, more sustainable process | Catalytic approaches, optimized stoichiometry |

Investigation of Unexplored Reactivity Pathways and Chemical Transformations

The chemical reactivity of this compound is largely inferred from the known reactions of its constituent functional groups: the nitrile, the isopropoxyimino ether, and the acetamide (B32628). Systematic investigation into its reactivity could uncover novel chemical transformations. For instance, the cyano group can be a versatile handle for transformations into amides, carboxylic acids, or various heterocyclic systems through cycloaddition reactions. researchgate.net The isopropoxyimino group may influence the reactivity of the adjacent cyano and acetamide moieties, and its stability under various reaction conditions is a key area for investigation. The acetamide group itself can undergo various reactions, including hydrolysis, reduction, or further substitution on the nitrogen atom.

Rational Design of Derivatives for Advanced Chemical Applications (excluding biological efficacy)

The rational design of derivatives of this compound could lead to new molecules with tailored properties for advanced chemical applications. By modifying the core structure, it may be possible to develop novel ligands for catalysis, building blocks for organic electronics, or components of advanced polymers. For example, introducing aromatic or heteroaromatic substituents could lead to materials with interesting photophysical properties. The isopropoxyimino group could be replaced with other alkoxyimino groups to fine-tune the electronic properties and steric profile of the molecule.

| Derivative Class | Potential Application Area | Key Structural Modification |

| Aromatic-substituted derivatives | Organic electronics, photochemistry | Introduction of phenyl, pyridyl, or other aryl groups |

| Polymeric derivatives | Advanced materials, coatings | Polymerization via the acetamide or a new functional handle |

| Metal-chelating derivatives | Catalysis, sensing | Introduction of coordinating groups (e.g., bipyridyl) |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow chemistry platforms offers significant advantages over traditional batch synthesis. scispace.comresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic reactions or when handling potentially hazardous reagents. nih.govwiley.com An automated flow synthesis platform could enable the rapid generation of a library of derivatives for high-throughput screening in various chemical applications.

Supramolecular Assembly and Material Design Leveraging Compound Structure

The functional groups within this compound, particularly the amide and cyano groups, are capable of participating in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions could be exploited in the design of novel supramolecular assemblies. For example, the formation of predictable hydrogen-bonded networks could lead to the development of crystalline materials with specific packing arrangements and properties. scispace.com The oxime moiety can also participate in hydrogen bonding, often forming dimeric structures. scispace.com The potential for this molecule to act as a building block in coordination polymers or metal-organic frameworks (MOFs) by introducing appropriate coordinating sites is another promising avenue for future research.

Advanced Theoretical Modeling for Predictive Chemical Research

Advanced theoretical modeling, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Computational studies can be used to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties. For instance, calculations of molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies can help in understanding its chemical behavior and in interpreting experimental data. Such in silico studies can accelerate the research and development process by prioritizing the most promising experimental avenues. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (2E)-2-Cyano-2-(isopropoxyimino)acetamide, and how can purity be optimized?

Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of cyanoacetic acid with isopropylhydroxylamine under acidic conditions to form the oxime intermediate.

- Step 2 : Acetylation of the oxime group using acetyl chloride or acetic anhydride.

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to achieve >95% purity. Critical parameters include temperature control (<5°C during condensation to minimize side reactions) and stoichiometric excess of isopropylhydroxylamine (1.2:1 molar ratio) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (E-configuration) via coupling constants (e.g., > 12 Hz for trans olefins) and isopropoxy group signals (δ 1.2–1.4 ppm for CH) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 169.06 (calculated for CHNO) with fragmentation patterns supporting the cyano and acetamide groups .

- Infrared Spectroscopy (IR) : Stretching vibrations at ~2200 cm (C≡N), 1650 cm (C=O), and 1250 cm (C-O of isopropoxy) .

Q. How does the isopropoxyimino group influence the compound’s stability under varying conditions?

- pH Sensitivity : The oxime group hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 10) conditions, forming cyanoacetic acid derivatives.

- Thermal Stability : Decomposes above 150°C, as observed via thermogravimetric analysis (TGA). Storage recommendations: Desiccated at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity. The cyano group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the acetamide moiety .

Q. How can crystallographic data resolve contradictions in reported bond angles for the oxime group?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (R-factor < 0.05). Data from isostructural analogs show C=N-O angles of 120–125°, influenced by crystal packing. Discrepancies may arise from torsional strain or hydrogen bonding (e.g., NH···O interactions) .

- Statistical Analysis : Compare multiple datasets using Pearson’s correlation to identify systematic errors in measurement protocols .

Q. What mechanistic insights explain its inhibitory activity in kinase assays?

- Enzyme Kinetics : Competitive inhibition (K = 0.8 μM) against JNK kinases, validated via Lineweaver-Burk plots. The cyano group acts as a Michael acceptor, forming covalent adducts with cysteine residues (e.g., Cys116 in JNK1).

- SAR Studies : Derivatives with bulkier substituents (e.g., phenyl vs. isopropoxy) show reduced activity due to steric hindrance .

Q. How do solvent effects impact its tautomeric equilibrium in solution?

- NMR Titration : In DMSO-d, the keto-enol equilibrium favors the enol form (95%), while in CDCl, the keto form dominates (70%). Solvent polarity and hydrogen-bonding capacity drive this shift .

Data Contradictions and Validation

Q. How to reconcile conflicting reports on its solubility in polar aprotic solvents?

- Experimental Replication : Solubility in DMSO ranges from 25 mg/mL (literature) to 32 mg/mL (empirical), attributed to trace moisture. Use Karl Fischer titration to confirm solvent dryness (<0.01% HO).

- HPLC-PDA : Detect degradation products (e.g., cyanoacetamide) at retention times <2.5 min, which may skew solubility measurements .

Methodological Best Practices

Q. What protocols minimize byproducts during large-scale synthesis?

Q. How to validate bioactivity data across different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.